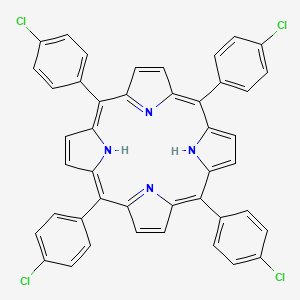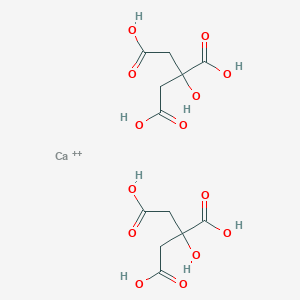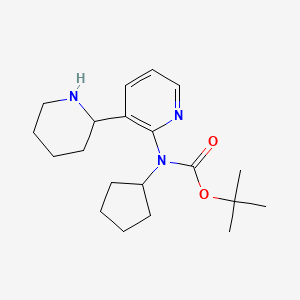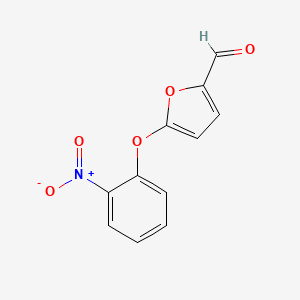
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and oxo groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate typically involves multiple steps, including the introduction of fluorine atoms and the formation of oxo groups. One common method involves the reaction of 3-fluoro-2-oxopropanoic acid with sodium hydroxide to form the disodium salt. The reaction is carried out under controlled conditions to ensure the correct placement of fluorine atoms and the formation of the desired oxo groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various fluorinated organic compounds, hydroxylated derivatives, and halogen-substituted analogs .
Applications De Recherche Scientifique
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxo groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including altered metabolic pathways and reduced cellular proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-oxopropanoic acid: A related compound with similar fluorine and oxo groups.
3-Hydroxy-2-oxopropanoic acid: Contains hydroxyl groups instead of fluorine atoms.
3-(4-Morpholinyl)-3-oxopropanoic acid: Features a morpholine ring in place of fluorine atoms
Uniqueness
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate is unique due to its specific arrangement of fluorine atoms and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H8F2Na2O8+2 |
|---|---|
Poids moléculaire |
292.10 g/mol |
Nom IUPAC |
disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate |
InChI |
InChI=1S/C6H4F2O6.2Na.2H2O/c7-1-2(9)6(13)14-4(8)3(10)5(11)12;;;;/h4H,1H2,(H,11,12);;;2*1H2/q;2*+1;; |
Clé InChI |
BVQAPHJYLRENEN-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(=O)OC(C(=O)C(=O)O)F)F.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)




